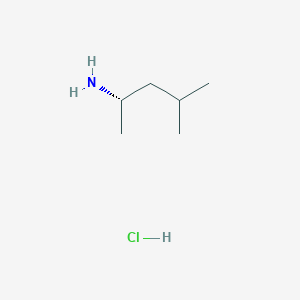![molecular formula C20H21FN2O5S B2604183 diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896679-97-3](/img/structure/B2604183.png)
diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidopyrimidine compounds, which are similar to the structure you provided, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities . They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, alkylation, and halocyclization . For example, Gutschow21 reported the synthesis of a related compound, 10-benzyl-3,4,9,10,11,12-hexahydro-2H-pyrido[40,30:4,5]thieno[3,2-e]-pyrimido[1,2-c] pyrimidine, from ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylate .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is often studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2,6-diethylpyridine, include a molecular weight of 135.2062, a boiling point of 345.2 K at 0.023 bar , and a flash point of 17 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound has been utilized as a starting material for the construction of novel heterocyclic systems. For instance, it has played a role in synthesizing derivatives of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, pyrido[4′,3′:4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidines, and pyrido[4′,3′:4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines. These derivatives represent a class of compounds with potential in various scientific applications due to their unique structural and chemical properties (Ahmed, 2002).
Development of Fluorescent Probes
Researchers have developed a fluorescent probe based on a derivative of the compound for the facile detection of H2S in serum. The probe showed remarkable fluorescence enhancement upon reaction with H2S, indicating its utility in bioanalytical applications. This demonstrates the compound's potential in the development of sensitive and selective tools for biological and chemical analyses (Lee et al., 2020).
Investigation of Biological Activity
The compound and its derivatives have been synthesized and evaluated for biological activities, including antibacterial properties. Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying the compound as a substituent exhibited potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This highlights its significance in medicinal chemistry research and drug development processes (Asahina et al., 2008).
Enhancement of Organic Synthesis Methodologies
This compound has contributed to the enhancement of organic synthesis methodologies, such as in the synthesis of new thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations. Such advancements in synthetic methods open up new possibilities for the design and production of complex molecules with potential applications across various fields of scientific research (Calhelha & Queiroz, 2010).
Exploration of Anti-cancer Properties
The compound's derivatives have been explored for their anti-cancer properties, specifically against lung cancer. This research represents a critical step in the discovery and development of new therapeutic agents for cancer treatment, showcasing the compound's relevance in pharmacological and medicinal chemistry research (Hammam et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-14-8-9-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZRJBHVKMXBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)
![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2604111.png)

![N-[4-(aminosulfonyl)phenyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2604114.png)

![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)
